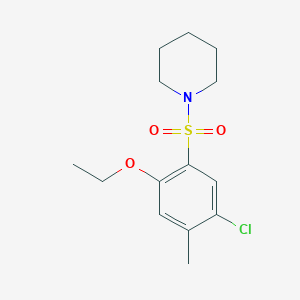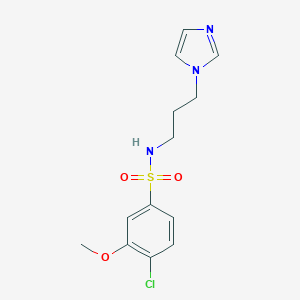
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide, also known as CIPMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
科学的研究の応用
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. This compound has been shown to possess potent inhibitory activity against a range of enzymes, including carbonic anhydrase and histone deacetylase. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been investigated for its potential as an anti-inflammatory agent, as well as its ability to modulate the activity of ion channels and receptors.
作用機序
The exact mechanism of action of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. For example, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to modulate the activity of ion channels and receptors, potentially through interactions with specific amino acid residues.
Biochemical and Physiological Effects:
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to possess a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, potentially through its activity as a histone deacetylase inhibitor. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to possess anti-inflammatory activity, potentially through its ability to modulate the activity of specific receptors and enzymes.
実験室実験の利点と制限
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide possesses several advantages for use in lab experiments. This compound has been extensively studied, and its synthesis method is well-established. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide possesses potent inhibitory activity against a range of enzymes and receptors, making it a valuable tool for investigating various biological processes. However, there are also limitations to the use of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in lab experiments. For example, this compound may exhibit off-target effects, and its precise mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide. One potential avenue of research is the investigation of this compound's activity against specific enzymes and receptors. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective derivatives of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide may lead to the discovery of new therapeutic agents.
合成法
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-imidazol-1-yl-propylamine followed by reduction with sodium dithionite and methylation with dimethyl sulfate. This synthesis method has been well-established in the literature, and the resulting compound can be purified through recrystallization.
特性
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXSLYQQWPIPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

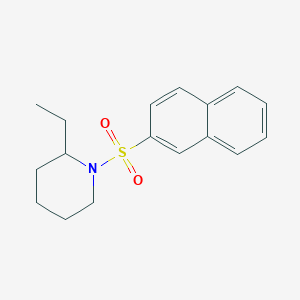
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)

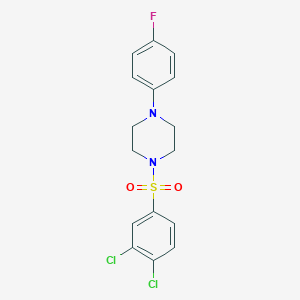
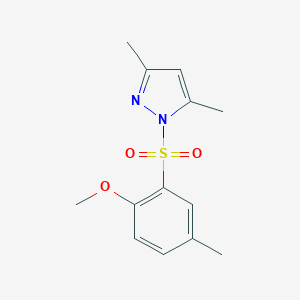


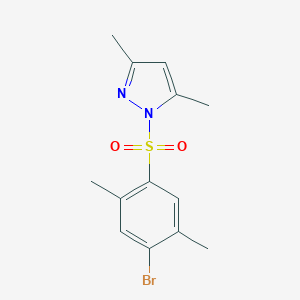
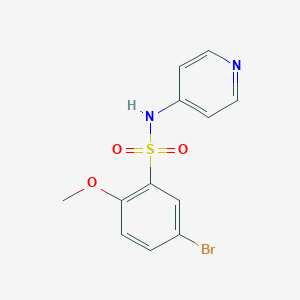
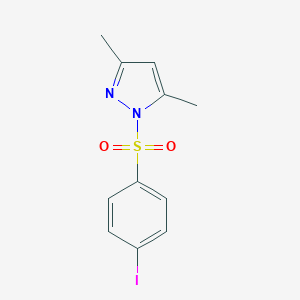

![1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B351869.png)
